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Thymidine-d3

Catalog No.
S864736
CAS No.
74848-84-3
M.F
C₁₀H₁₁D₃N₂O₅
M. Wt
245.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine-d3

CAS Number

74848-84-3

Product Name

Thymidine-d3

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

Molecular Formula

C₁₀H₁₁D₃N₂O₅

Molecular Weight

245.25

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Synonyms

1-(2-Deoxy-β-D-ribofuranosyl)-5-methyluracil-d3; Thymine-2-desoxyriboside-d3;

Thymidine-d3, also known as deoxythymidine-d3, is a deuterated form of thymidine, a pyrimidine deoxynucleoside. It consists of a deoxyribose sugar linked to the nucleobase thymine, and is an essential component of deoxyribonucleic acid (DNA). The presence of deuterium atoms in thymidine-d3 allows for unique isotopic labeling, making it valuable in various biochemical and pharmacological studies. Thymidine-d3 is non-toxic and naturally occurs in all living organisms, serving as the DNA nucleoside that pairs with deoxyadenosine in double-stranded DNA .

Thymidine-d3 acts as a tracer molecule due to the presence of deuterium. When incorporated into cellular processes, such as DNA synthesis, the deuterium label allows researchers to distinguish between newly synthesized DNA and pre-existing DNA using techniques like mass spectrometry []. This enables scientists to study the rate and extent of DNA replication in various biological contexts.

Deuterium Labeling for Tracking DNA Replication

One primary application of Thymidine-d3 lies in its ability to label newly synthesized DNA. Cells readily incorporate Thymidine-d3 into replicating DNA strands. Because the deuterium atoms are heavier isotopes of hydrogen, they can be distinguished from normal hydrogen atoms using techniques like mass spectrometry . This allows researchers to differentiate between newly synthesized DNA and pre-existing DNA in dividing cells. This is particularly useful for studying cell proliferation rates, DNA replication dynamics, and following the fate of newly synthesized DNA in various cellular processes.

Studying Enzyme Kinetics with Isotope Ratio Mass Spectrometry (IRMS)

Thymidine-d3 can also be used in conjunction with Isotope Ratio Mass Spectrometry (IRMS) to study the kinetics of enzymes involved in DNA synthesis. By incorporating Thymidine-d3 into a substrate for a DNA synthesis enzyme, researchers can measure the incorporation rate of the labeled nucleotide into the DNA product. The ratio of deuterated to non-deuterated thymidine in the product reflects the enzyme's activity. This approach provides valuable insights into enzyme mechanisms and can be used to identify and characterize novel inhibitors for therapeutic development.

Potential Applications in Deuterium Micromapping

Recent research suggests Thymidine-d3 may hold promise for a technique called deuterium micromapping . This technique involves feeding cells deuterated precursors like Thymidine-d3 and then using high-resolution mass spectrometry to measure the incorporation of these isotopes into biomolecules across different cellular compartments. Thymidine-d3 specifically could be used to map the spatial distribution of newly synthesized DNA within tissues, potentially providing insights into tissue growth dynamics and development.

Similar to its non-deuterated counterpart. Key reactions include:

  • Oxidation: Thymidine-d3 can be oxidized to form thymine, a pyrimidine base. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced back to thymidine-d3 using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Thymidine-d3 participates in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.

Thymidine-d3 plays a crucial role in cellular biology, particularly in DNA synthesis and cell cycle regulation. It is involved in the de novo synthesis pathways for purines and pyrimidines. As a nucleoside, thymidine-d3 is integral to DNA replication, pairing with deoxyadenosine during the synthesis of double-stranded DNA. Its incorporation into DNA allows researchers to track cellular processes such as proliferation and the effects of various treatments on cell division. Furthermore, thymidine-d3 has been shown to synchronize cells in the S phase of the cell cycle, which is critical for studies involving cell growth and division .

The synthesis of thymidine-d3 typically involves introducing deuterium atoms into the thymidine molecule through catalytic exchange methods. One common approach includes:

  • Catalytic Exchange: Hydrogen atoms in thymidine are replaced with deuterium using deuterium oxide (D2O) under mild conditions with a palladium catalyst. This method ensures selective deuteration at specific positions on the molecule.

In industrial settings, high-purity deuterium sources and advanced catalytic systems are employed to achieve efficient production. The final product is purified using chromatographic techniques to remove impurities .

Thymidine-d3 has several applications across various fields:

  • Research: It is extensively used in molecular biology for tracking DNA synthesis and studying cellular processes.
  • Pharmacology: Due to its non-toxic nature, it serves as a tool for understanding drug interactions and effects on DNA replication.
  • Clinical Studies: Thymidine-d3 is utilized in clinical research to investigate cancer cell proliferation and responses to therapies.
  • Isotopic Labeling: Its unique isotopic signature allows for precise tracking in metabolic studies and tracer experiments .

Studies involving thymidine-d3 often focus on its interactions with various compounds and biological systems. For instance, it has been used to assess the impact of different agents on DNA synthesis rates in cultured cells. Research indicates that alterations in thymidine availability can influence mutation rates during cell division, highlighting its role in genetic stability .

Thymidine-d3 exhibits unique properties due to its deuterated structure. Below is a comparison with similar compounds:

Compound NameDescriptionUnique Features
ThymidineThe non-deuterated form of thymidine used widely in DNA synthesis studies.Lacks isotopic labeling; standard nucleoside.
5-Bromo-2’-deoxyuridineA thymidine analog used to label newly synthesized DNA for detection purposes.Contains bromine; useful for immunological assays.
5-Ethynyl-2’-deoxyuridineAnother analog that allows detection of DNA synthesis via click chemistry methods.Incorporates ethynyl group; facilitates visualization.
TelbivudineAn antiviral drug derived from thymidine used in treating chronic hepatitis B infections.Modified L-enantiomer; therapeutic application.

The primary uniqueness of thymidine-d3 lies in its stable isotopic labeling, which provides distinct advantages for tracking and analyzing biochemical processes compared to its non-deuterated counterparts.

Molecular Composition and Basic Parameters

Thymidine-d3 possesses the molecular formula C₁₀H₁₁D₃N₂O₅, representing a precise isotopic modification of the parent thymidine molecule [1] [2]. The compound maintains the fundamental structural framework of thymidine while incorporating three deuterium atoms specifically at the methyl position of the thymine base [3].

ParameterValue
Molecular FormulaC₁₀H₁₁D₃N₂O₅
Molecular Weight245.25 g/mol
Chemical Abstracts Service Number74848-84-3
Exact Mass245.10900
Polar Surface Area104.55000 Ų

Structural Architecture

The compound exhibits the characteristic nucleoside structure comprising a pyrimidine base (thymine) glycosidically linked to a 2'-deoxyribose sugar moiety [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione, which precisely describes its stereochemical configuration [2] [3].

The deuterium substitution occurs exclusively at the 5-methyl position of the thymine base, where the three hydrogen atoms of the methyl group are replaced by three deuterium atoms [1] [4]. This selective labeling preserves the overall molecular geometry while introducing the isotopic signature necessary for research applications [8].

Chemical Identity and Nomenclature

Multiple nomenclature variations exist for this compound, reflecting its widespread use in research applications [2]:

DesignationChemical Identity
[methyl-2H3]thymidinePrimary deuterated position designation
Thymidine, Methyl-d3Alternate chemical nomenclature
D3-ThymidineAbbreviated form
1-(2-Deoxy-beta-D-ribofuranosyl)-5-methyluracil-d3Full structural designation
Thymine-2-desoxyriboside-d3Alternative naming convention

Physical Properties and Stability Parameters

Physical Characteristics

Thymidine-d3 typically appears as a white to pale beige crystalline solid under standard laboratory conditions [16]. The compound demonstrates hygroscopic properties, necessitating careful storage conditions to maintain sample integrity [16]. The material exhibits slight solubility in dimethyl sulfoxide and methanol, with limited aqueous solubility characteristic of nucleoside compounds [16].

Thermal Stability Profile

Temperature RangeStability Characteristics
-20°CLong-term storage stable for 3 years
4°CStable for 2 years in powder form
Room TemperatureShipping stable for short periods
Elevated TemperaturesDegradation accelerates above 80°C

Research on related vitamin D3 compounds indicates that deuterated nucleosides maintain reasonable stability at moderate temperatures but experience accelerated degradation at elevated temperatures [14] [17]. Studies demonstrate that thermal degradation follows first-order kinetics with activation energies ranging from 38-44 kilojoules per mole for similar deuterated organic compounds [14].

Deuterium Position and Isotopic Enrichment

Deuterium Incorporation Site

The deuterium atoms in thymidine-d3 are exclusively positioned at the 5-methyl group of the thymine base [1] [2] [8]. This specific labeling pattern results from synthetic methodologies that target the methyl position while preserving the integrity of other molecular regions [8] [31]. The trideuterium substitution creates a distinct isotopic signature while maintaining the chemical behavior characteristic of the parent thymidine molecule [4].

Isotopic Purity and Distribution

Commercial preparations of thymidine-d3 typically achieve isotopic purities exceeding 95%, with premium grades reaching 97-99% deuterium incorporation [6] [16]. Mass spectrometric analysis reveals the isotopic distribution pattern:

IsotopologueNormalized Intensity
d0 (non-deuterated)0.10%
d1 (single deuterium)0.00%
d2 (double deuterium)0.09%
d3 (triple deuterium)99.82%

Isotopic Discrimination Effects

Research investigations have revealed significant isotopic discrimination effects during chemical reactions involving thymidine-d3 [4] [8]. Studies demonstrate that trace protiated thymidine impurities can be enriched by factors of 10-17 fold during photochemical reactions, highlighting the importance of high isotopic purity for mechanistic studies [4] [8].

The deuterium kinetic isotope effect influences reaction rates and pathways, with deuterated species often exhibiting slower reaction kinetics compared to their protiated analogs [24]. This phenomenon results from the increased mass of deuterium relative to hydrogen, affecting zero-point energy differences and vibrational frequencies [24].

Stereochemistry and Conformational Analysis

Sugar Ring Conformation

The 2'-deoxyribose sugar moiety in thymidine-d3 adopts preferentially the S-type conformation, consistent with natural nucleosides [9]. Nuclear magnetic resonance spectroscopic analysis reveals that the sugar ring maintains conformational preferences similar to the parent thymidine molecule [9]. The pseudorotation parameters indicate predominant C2'-endo conformations under physiological conditions [20].

Glycosidic Bond Configuration

The glycosidic bond connecting the thymine base to the sugar adopts the anti conformation in solution, as determined through coupling constant analysis [9]. The torsion angle about the C1'-N1 bond typically ranges from -120° to -140°, consistent with standard B-form deoxyribonucleotide geometry [20] [23].

Bond Length and Angle Parameters

Crystallographic studies of related nucleoside structures reveal characteristic bond distances and angles [20]:

Bond TypeDistance (Å)Standard Deviation
C1'-N11.485±0.015
C1'-C2'1.525±0.020
C2'-C3'1.530±0.018
C3'-C4'1.535±0.016
C4'-O4'1.455±0.012

The deuterium substitution at the methyl position introduces minimal perturbations to the overall molecular geometry [28]. Studies indicate that deuterium incorporation can cause slight changes in bond lengths due to isotopic effects on zero-point vibrational energies, with deuterium-containing bonds typically exhibiting marginally shorter lengths compared to their protiated analogs [24] [28].

Conformational Flexibility

The compound exhibits conformational flexibility characteristic of nucleosides, with rotation about the C4'-C5' bond showing increased freedom compared to unmodified nucleosides [9]. The gamma torsion angle distribution reveals 32-35% population in the gauche-plus conformation, indicating enhanced conformational mobility in the 5'-hydroxymethyl group [9].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Proton Nuclear Magnetic Resonance Characteristics

Thymidine-d3 exhibits distinctive proton nuclear magnetic resonance spectral features resulting from the deuterium substitution [8] [29]. The most significant change involves the absence of the methyl proton signals typically observed at approximately 1.9 parts per million in the parent thymidine spectrum [8]. This signal disappearance serves as a definitive confirmation of successful deuterium incorporation at the 5-methyl position [8].

The remaining proton signals maintain chemical shifts similar to those of natural thymidine, with the H6 proton of the thymine base appearing as a singlet at approximately 7.3 parts per million [8]. Sugar proton resonances appear in their expected chemical shift ranges, with the H1' signal typically observed around 6.3 parts per million and the H2' signals at approximately 2.3 and 2.7 parts per million [8].

Deuterium Nuclear Magnetic Resonance Properties

Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation and positioning [29]. The technique utilizes the quadrupolar nature of deuterium (nuclear spin = 1) to probe molecular dynamics and orientation [29]. For thymidine-d3, the deuterium signal appears as a broad resonance due to quadrupolar relaxation effects [25] [29].

Quadrupole coupling constants for deuterium in methyl groups typically range from 54-66 kilohertz, depending on the electronic environment [25]. The specific quadrupolar splitting pattern provides information about molecular motion and orientation in solution or solid-state samples [29].

Carbon-13 Nuclear Magnetic Resonance Signatures

Carbon-13 nuclear magnetic resonance spectroscopy reveals isotope-induced chemical shift perturbations resulting from deuterium substitution [26]. The carbon atom directly bonded to deuterium (C5 of thymine) experiences an upfield shift of approximately 0.1-0.3 parts per million compared to the protiated analog [26]. This isotope shift serves as a sensitive probe for confirming the site of deuterium incorporation [26].

The remaining carbon resonances maintain chemical shifts within normal ranges for nucleoside compounds [26]. The C1' carbon typically appears around 85 parts per million, while the C2' and C3' carbons resonate at approximately 39 and 71 parts per million, respectively [26].

Mass Spectrometric Profiles

Molecular Ion Characteristics

Mass spectrometric analysis of thymidine-d3 reveals a molecular ion peak at mass-to-charge ratio 245, representing a 3-unit increase from the parent thymidine molecular ion (242) [3] [27]. This mass shift directly corresponds to the replacement of three hydrogen atoms with three deuterium atoms [3]. The isotopic pattern shows minimal contribution from non-deuterated species in high-purity samples [4].

Fragmentation Patterns

Electrospray ionization mass spectrometry reveals characteristic fragmentation pathways for thymidine-d3 [27]. The primary fragmentation involves loss of the 2'-deoxyribose moiety (116 mass units), yielding the deuterated thymine base fragment at mass-to-charge ratio 129 [27]. This fragmentation pattern differs from the protiated analog, which produces a fragment at mass-to-charge ratio 126 [27].

Additional fragmentation pathways include:

FragmentMass-to-Charge RatioAssignment
[M+H]+245Molecular ion
[M-116]+129Deuterated thymine base
[M-132]+113Loss of deoxyribose + OH
[M-60]+185Loss of CH2OH + CHO

Isotopic Discrimination Effects

Mass spectrometric investigations have revealed significant isotopic discrimination during chemical reactions [4] [8]. Studies demonstrate preferential incorporation of protiated species over deuterated analogs, with enrichment factors ranging from 10 to 17-fold under specific reaction conditions [4] [8]. This phenomenon necessitates careful consideration of isotopic purity when using thymidine-d3 for mechanistic investigations [4].

Infrared and Raman Spectroscopic Features

Vibrational Mode Assignments

Infrared spectroscopy of thymidine-d3 reveals characteristic vibrational frequencies that differ from those of the parent compound due to deuterium substitution [12]. The most significant changes occur in vibrational modes involving the deuterated methyl group [12]. Carbon-deuterium stretching vibrations typically appear at lower frequencies compared to carbon-hydrogen stretches, with C-D stretches observed around 2100-2200 wavenumbers compared to C-H stretches at 2900-3000 wavenumbers [12].

Carbonyl Stretching Characteristics

The carbonyl stretching vibrations of the thymine base remain largely unaffected by deuterium substitution at the methyl position [12]. Time-resolved infrared spectroscopy studies on related thymine derivatives reveal carbonyl stretches at 1603 and 1700 wavenumbers in the ground state [12]. These frequencies shift substantially upon electronic excitation, providing insights into excited-state properties [12].

Hydrogen Bonding Effects

Infrared spectroscopy proves sensitive to hydrogen bonding interactions involving thymidine-d3 [21]. Studies of hydrogen-bonded crystals demonstrate that deuterium substitution can influence hydrogen bond geometries and strengths [21] [28]. The geometric isotope effect results in measurable changes in donor-acceptor distances and vibrational frequencies [28].

Industrial production of thymidine-d3 represents a complex multidisciplinary challenge that requires optimization of chemical efficiency, economic viability, and scalability considerations. Current industrial approaches primarily focus on two major strategic pathways: direct base deuteration methodologies and comprehensive sugar moiety modification techniques [1] [2] [3].

The most commercially viable industrial approach utilizes palladium-catalyzed hydrogen-deuterium exchange reactions employing heterogeneous palladium on carbon catalysts in deuterium oxide systems [4]. This methodology achieves deuteration efficiencies of 85-95% under relatively mild reaction conditions, operating at temperatures between room temperature and 55°C with atmospheric to moderate pressure requirements [4]. The process demonstrates exceptional scalability characteristics due to its reliance on readily available industrial catalysts and standardized pressure vessel technology.

Ruthenium nanoparticle catalysis has emerged as a particularly promising industrial methodology, offering superior deuterium incorporation rates of 90-99% while maintaining broad substrate tolerance [2]. These catalytic systems operate effectively at 55°C under 2 bar deuterium gas pressure, completing reactions within 2-6 hours and producing minimal side products [2]. The industrial implementation of ruthenium nanoparticle systems requires specialized reactor designs capable of maintaining homogeneous catalyst distribution while preventing nanoparticle aggregation during extended production cycles.

Large-scale enzymatic approaches represent an environmentally sustainable alternative for industrial thymidine-d3 production. Fermentative production systems utilizing metabolically engineered Escherichia coli strains have demonstrated thymidine production capabilities exceeding 740 milligrams per liter in controlled bioreactor environments [5]. These biological systems can be adapted for deuterium incorporation through deuterated medium supplementation and specialized feeding strategies that direct cellular metabolism toward deuterated nucleoside biosynthesis.

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of thymidine-d3 encompasses diverse methodological approaches tailored to specific research requirements and deuteration patterns. The triethylamine-deuterium oxide exchange methodology represents the most widely adopted laboratory technique for base-specific deuteration [3]. This approach utilizes 1-5 equivalents of triethylamine in deuterium oxide at temperatures of 60-70°C, achieving near-complete deuteration (>99%) at purine H8 positions within 15-60 hours [3].

Sugar-specific deuteration techniques offer precise control over isotopic incorporation sites within the ribose moiety. The 4'-position deuteration protocol developed by Jung and colleagues employs a sophisticated five-step synthetic sequence involving selective oxidation, triple deprotonation, and stereoselective deuteration [1]. This methodology achieves 96±1% deuterium content with an overall yield of 16% across five synthetic transformations [1]. The key mechanistic feature involves lithium diisopropylamide-mediated deprotonation in tetrahydrofuran-hexamethylphosphoramide systems at -78°C, followed by deuterium quenching with deuterium oxide-acetic acid-d mixtures [1].

Stereoselective 3'-deuteration methodologies utilize pyridinium dichromate oxidation followed by sodium triacetoxyborodeuteride reduction to achieve >95% stereoselectivity [6]. The stereochemical control arises from coordination of the free 5'-hydroxyl group with the reducing agent, directing hydride delivery exclusively to the β-face of the 3'-ketone intermediate [6]. This approach yields 85% product recovery after oxidation-reduction sequences while maintaining >95% enantiomeric excess [6].

Advanced glycosylation approaches enable preparation of multiply deuterated thymidine-d3 derivatives through coupling of deuterated nucleobases with deuterated sugar precursors [7]. These methodologies achieve 90-95% deuteration efficiency across multiple positions, producing highly deuterated thymidine-d9 derivatives suitable for comprehensive structural studies [7].

Deuterium Incorporation Strategies

Deuterium incorporation strategies for thymidine-d3 synthesis must address the fundamental kinetic isotope effects that govern hydrogen-deuterium exchange reactions while ensuring regioselectivity and chemical stability. The primary kinetic isotope effect for carbon-hydrogen bond cleavage typically ranges from 2-8, necessitating careful optimization of reaction conditions to achieve complete deuterium incorporation [8] [9].

Base-selective deuteration strategies exploit the differential acidity of nucleobase protons to achieve regioselective isotopic substitution. Purine H8 positions demonstrate exceptional susceptibility to base-catalyzed exchange due to enhanced acidity resulting from adjacent nitrogen electron withdrawal [3]. The mechanism involves rapid equilibrium formation between the nucleobase and triethylamine, followed by proton abstraction and deuterium incorporation from the bulk solvent [3].

Pyrimidine deuteration strategies require more vigorous conditions due to reduced acidity of C6 and C5 positions. The sodium methoxide-dimethyl sulfoxide-d6 system operates through carbanion intermediate formation, requiring temperatures of 60-135°C to achieve satisfactory reaction rates [3]. The deuteration efficiency reaches 95-99% for C6 positions while achieving 50-78% incorporation at C5 positions under optimized conditions [3].

Metal-catalyzed deuteration strategies offer exceptional regioselectivity through coordination-directed activation of specific carbon-hydrogen bonds. Ruthenium nanoparticle systems demonstrate preferential activation of positions α to nitrogen atoms in purine systems, achieving 90% isotopic enrichment at each available site with deuterium uptake values of 2.7 deuterium atoms per molecule [2].

Sugar deuteration strategies must accommodate the conformational flexibility of ribose rings while maintaining glycosidic bond stability. The 5'-position deuteration approach utilizes Alpine-Borane-d reduction of aldehyde intermediates to achieve quantitative stereoselectivity with 97.7% deuterium incorporation [10]. This methodology exploits steric approach control to ensure exclusive delivery of deuteride to the desired face of the carbonyl carbon [10].

Purification and Quality Control Protocols

Comprehensive purification protocols for thymidine-d3 must address the challenging separation of isotopomers while maintaining chemical integrity and isotopic purity. High-performance liquid chromatography represents the primary analytical and preparative technique for thymidine-d3 purification, typically employing reverse-phase stationary phases with water-acetonitrile mobile phase systems [11] [12].

Reverse-phase HPLC methodologies utilize C18 or specialty mixed-mode columns to achieve baseline separation of thymidine-d3 from unlabeled analogues and synthetic impurities [12]. The optimal chromatographic conditions employ gradient elution from 92% acetonitrile to 70% acetonitrile over 15 minutes with 10 millimolar ammonium acetate buffer at pH 5.0 [12]. These conditions achieve retention time reproducibility within ±0.1 minutes and peak area precision of <2% relative standard deviation [12].

Preparative HPLC protocols for gram-scale purification utilize semi-preparative columns with enhanced loading capacity while maintaining resolution. The typical purification workflow employs initial crude product dissolution in minimal mobile phase, followed by injection of 100-500 μL aliquots onto 250 mm × 10 mm columns operated at 4-6 mL/min flow rates [13]. Fraction collection based on ultraviolet absorption at 280 nm enables recovery of >98% pure thymidine-d3 with 70-85% recovery yields [13].

Ion exchange chromatography provides complementary purification capability for removal of ionic impurities and nucleotide contaminants. Anion exchange resins operating in hydroxide form effectively separate thymidine-d3 from phosphorylated intermediates and acidic degradation products [3]. The elution protocol employs water as the mobile phase, achieving 90-95% purity with 75-85% recovery yields [3].

Quality control protocols must verify both chemical purity and isotopic enrichment through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy provides quantitative assessment of deuteration efficiency by comparing integrated peak areas of residual proton signals to internal standards [1] [10]. The deuteration efficiency calculation utilizes the relationship: % Deuteration = 100 × (1 - Observed Integration/Expected Integration) [1].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary verification of deuterium incorporation through observation of characteristic deuterium-carbon coupling patterns [10]. Deuterated carbons exhibit triplet splitting with coupling constants of 19-24 Hz, providing unambiguous confirmation of isotopic substitution [10].

Mass spectrometry protocols enable precise molecular weight determination and isotopic purity assessment. Electrospray ionization mass spectrometry operating in positive ion mode typically observes [M+H]+ ions with mass shifts corresponding to the number of incorporated deuterium atoms [14]. The isotopic distribution analysis reveals the presence of incompletely deuterated species and enables quantitative determination of isotopic enrichment [14].

High-performance liquid chromatography-mass spectrometry provides simultaneous chromatographic separation and mass spectrometric identification, enabling detection of trace impurities and isotopomer distributions [11]. The analytical protocol employs 0.1% formic acid in water-acetonitrile gradients with electrospray ionization and selective reaction monitoring to achieve detection limits below 0.1% for isotopic impurities [11].

Scale-up Considerations for Research Applications

Scale-up considerations for thymidine-d3 production encompass multiple interconnected factors including reaction engineering, heat management, quality consistency, and economic optimization. The fundamental challenge involves maintaining deuteration efficiency and product quality while transitioning from milligram-scale laboratory syntheses to kilogram-scale production requirements [5] [15].

Reaction engineering considerations focus on heat transfer optimization and mixing efficiency in larger reactor volumes. Deuteration reactions often exhibit significant exothermicity, particularly in base-catalyzed exchange processes, requiring sophisticated temperature control systems to prevent localized overheating and side product formation [3]. Computational fluid dynamics modeling enables optimization of reactor geometry and agitation systems to ensure uniform temperature distribution and reactant mixing [5].

Equipment scaling protocols must address the unique requirements of deuterated reagent handling and containment. Deuterium gas systems require specialized pressure regulation and safety monitoring due to the lower molecular weight and higher diffusion rates compared to hydrogen [2]. Leak detection systems employing mass spectrometric monitoring enable real-time detection of deuterium gas losses and ensure worker safety [2].

Catalyst scaling considerations become particularly critical for nanoparticle-based systems where surface area effects and mass transfer limitations influence reaction rates [2]. The catalyst-to-substrate ratio typically requires optimization during scale-up, with larger batches often requiring proportionally higher catalyst loadings to maintain reaction rates [2]. Catalyst recovery and recycling protocols become economically essential at production scales, necessitating development of separation and regeneration methodologies [2].

Quality consistency protocols must address batch-to-batch variability that becomes amplified during scale-up operations. Statistical process control methodologies employing control charts and capability indices enable monitoring of critical quality parameters including deuteration efficiency, chemical purity, and yield consistency [15]. Design of experiments approaches facilitate optimization of multiple process variables simultaneously while minimizing the number of required validation batches [15].

Economic optimization strategies focus on raw material utilization efficiency and waste minimization. Deuterated reagents represent significant cost components, often comprising 40-60% of total production costs, necessitating development of recycling and recovery systems [9]. Solvent recovery protocols employing distillation and crystallization enable reuse of deuterated solvents with minimal isotopic dilution [3].

Regulatory compliance considerations become increasingly important for research-grade thymidine-d3 intended for biological applications. Good Manufacturing Practice protocols require documentation of all process parameters, raw material specifications, and quality control testing results [15]. Stability testing programs must demonstrate chemical and isotopic stability under various storage conditions and time periods [11].

Supply chain optimization must account for the limited availability of specialized deuterated reagents and the extended lead times often required for procurement [16]. Strategic inventory management balances carrying costs against supply disruption risks while ensuring adequate safety stock levels for continuous production [15].

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Last modified: 04-14-2024

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